3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine
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Overview
Description
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is critical to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another compound with a dimethoxyphenyl group, known for its therapeutic properties.
Uniqueness
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is unique due to its combination of the oxadiazole ring and the ethoxy-methylpyridine moiety, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O4/c1-5-24-18-13(8-6-11(2)19-18)16-20-17(25-21-16)12-7-9-14(22-3)15(10-12)23-4/h6-10H,5H2,1-4H3 |
InChI Key |
JQQIHYMLSQZHAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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